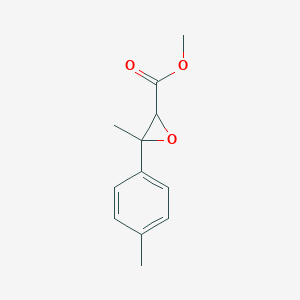

Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate

CAS No.: 63478-69-3

Cat. No.: VC17691495

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63478-69-3 |

|---|---|

| Molecular Formula | C12H14O3 |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate |

| Standard InChI | InChI=1S/C12H14O3/c1-8-4-6-9(7-5-8)12(2)10(15-12)11(13)14-3/h4-7,10H,1-3H3 |

| Standard InChI Key | ADQSGWWTCUWLGD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2(C(O2)C(=O)OC)C |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The general structure of these compounds is defined by a three-membered oxirane ring with two stereocenters at positions 2 and 3. The substituents include:

-

A 4-methoxyphenyl group at position 3.

-

A methyl ester at position 2.

The stereochemistry significantly influences physicochemical behavior. For example:

-

Methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate has a specific spatial arrangement critical for its reactivity in asymmetric synthesis.

-

Its enantiomer, methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate , exhibits identical connectivity but opposite stereochemistry, leading to distinct interactions in chiral environments.

Table 1: Key Structural Descriptors

| Property | Value (CID 60016) | Value (CID 719748) |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₄ | C₁₁H₁₂O₄ |

| Molecular Weight (g/mol) | 208.21 | 208.21 |

| XLogP3-AA (Lipophilicity) | 1.3 | 1.3 |

| Rotatable Bond Count | 4 | 4 |

| Defined Stereocenters | 2 | 2 |

Synthesis and Industrial Applications

Synthetic Routes

These epoxides are typically synthesized via asymmetric epoxidation or Mukaiyama aldol reactions. For instance:

-

Mukaiyama Aldol Route: A 2003 study demonstrated the use of α,α-dichloro ketene silyl acetal to achieve enantioselectivity >99%, yielding the (2R,3S) enantiomer .

-

Large-Scale Production: A 2002 protocol optimized the synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a precursor to the antihypertensive drug diltiazem, achieving scalability up to kilogram quantities .

Pharmaceutical Relevance

The (2R,3S) enantiomer is a key intermediate in synthesizing diltiazem, a calcium channel blocker used for hypertension and angina . Stereochemical purity is paramount, as the biological activity of diltiazem depends on the correct configuration of the epoxide precursor.

Physicochemical Properties

Thermal Stability

Solubility and Lipophilicity

-

LogP: 1.27 , suggesting moderate hydrophobicity compatible with lipid bilayer penetration.

-

Vapor Pressure: 0.0±0.6 mmHg at 25°C , indicating low volatility.

Comparative Analysis of Stereoisomers

Spectroscopic Differentiation

-

Optical Rotation: The (2S,3R) and (2R,3S) enantiomers exhibit equal but opposite optical rotations, critical for chiral resolution.

-

X-ray Crystallography: Confirms absolute configuration; the (2R,3S) form shows a dihedral angle of 88.2° between the phenyl and oxirane planes .

Reactivity in Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume